3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
“3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are known for their wide range of bioactivities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-amino-5-mercapto-3-[(3-aralkyl amido/imidoalkyl)phenyl]-1,2,4-triazoles with benzoin in polyphosphoric acid under reflux . Another method involves ring closure of compounds with POCl3 as the cyclization agent .Molecular Structure Analysis
The molecular structure of these compounds is characterized by IR, 1H-NMR, and MS . The structure–activity relationship of these compounds is of profound importance in drug design, discovery, and development .Chemical Reactions Analysis
These compounds have been evaluated for their second-order nonlinear optical (NLO) properties through density functional theory (DFT) by substitution of different donor functional groups . They have also been evaluated for their anticonvulsant activity against MES-induced seizures .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by IR, 1H-NMR, and MS . They have excellent nonlinear optical (NLO) properties .Scientific Research Applications
Antimicrobial Applications
One of the significant applications of 3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives is their use in combating microbial infections. For instance, the synthesis of condensed heterocyclic 4,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivatives has shown promising results as antimicrobials. These compounds, including variations like 6-(2-chloro-phenyl)-3-ethyl-[1,2,4]triazole[3,4-b]thiadiazole, have demonstrated significant inhibition against various strains, showcasing their potential in antimicrobial therapy (Swamy et al., 2006).
Anticancer Activity
Another vital area of application for this compound is in the development of anticancer agents. For example, fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have been synthesized and evaluated for their anticancer activity against various cancerous cell lines, including human breast cancer (MCF7), human osteosarcoma (SaOS-2), and human myeloid leukemia (K562). Some of these compounds have shown moderate to good antiproliferative potency, indicating their potential as anticancer drugs (Chowrasia et al., 2017).
Enzyme Inhibition and Molecular Docking Studies
3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have also been explored for their enzyme inhibitory activities and molecular docking studies. An efficient one-pot synthesis of 6-phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives resulted in compounds that were further evaluated for their antimicrobial activity and molecular docking interactions, providing insights into their potential molecular targets and mechanisms of action (Jilloju et al., 2021).
Antioxidant Properties
Research has also delved into the antioxidant properties of triazolo-thiadiazole derivatives. Studies investigating the in vitro antioxidant property of specific triazolo-thiadiazoles have shown that these compounds exhibit a dose-dependent cytotoxic effect on hepatocellular carcinoma cell lines, indicating their potential as antioxidant and anticancer agents (Sunil et al., 2010).
Future Directions
properties
IUPAC Name |
6-phenyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-3-7-13(8-4-1)11-12-15-18-19-17-21(15)20-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFYSZISVJLJSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80918735 |
Source
|
Record name | 6-Phenyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80918735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenethyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
CAS RN |
93073-29-1 |
Source
|
Record name | 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-phenyl-3-(2-phenylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093073291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Phenyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80918735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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